N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N3OS/c1-8-3-9(2)24-14(23-8)27-7-13(26)25-12-5-10(15(17,18)19)4-11(6-12)16(20,21)22/h3-6H,7H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEGTMUZTLXPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance the potency of anticancer agents by improving their metabolic stability and bioavailability.
- Antimicrobial Activity : The presence of a pyrimidine moiety can contribute to antimicrobial effects. Compounds with similar functionalities have shown efficacy against various bacterial strains.
- Enzyme Inhibition : Compounds containing sulfanyl groups are often investigated for their ability to inhibit specific enzymes, which can be crucial in drug development for diseases like cancer or infections.
Applications in Drug Development
The compound's unique structure positions it as a candidate for drug development in several therapeutic areas:
- Chemotherapy-Induced Nausea and Vomiting : Analogous compounds have been developed into drugs like netupitant, which is used in combination therapies to prevent nausea and vomiting associated with chemotherapy .
- Targeted Therapy : The specificity of the pyrimidine and trifluoromethyl groups allows for the design of targeted therapies that can minimize side effects while maximizing therapeutic efficacy.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting potential for further development into anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of sulfanyl-containing compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on the structural framework of this compound.
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Significant growth inhibition in vitro |
| Antimicrobial | Efficacy against bacterial strains | Effective against both Gram-positive and Gram-negative bacteria |
| Drug Development | Potential as a targeted therapy in chemotherapy | Similar compounds used effectively in clinical settings |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pharmacopeial Forum Compounds (2017)
Three stereoisomeric analogs from Pharmacopeial Forum (PF 43(1), 2017) share structural motifs but differ in key substituents :
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
| Feature | Target Compound | Pharmacopeial Forum Analogs |
|---|---|---|
| Aromatic Substituent | 3,5-bis(trifluoromethyl)phenyl | 2,6-dimethylphenoxy |
| Core Structure | Acetamide | Butanamide with tetrahydro-pyrimidinone |
| Functional Groups | Sulfanyl (thioether) | Phenoxy ether and hydroxyl groups |
Key Differences :
- The sulfanyl linkage may confer greater resistance to enzymatic degradation compared to oxygen-based ethers in the analogs.
European Patent EP 2 697 207 B1 Compounds
Two compounds from this patent share the 3,5-bis(trifluoromethyl)phenyl motif but diverge in backbone complexity :
Compound 179:
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-(2-hydroxy-2-methylpropyl)acetamide
| Feature | Target Compound | Compound 179 |
|---|---|---|
| Core Structure | Linear acetamide | Oxazolidinone-cyclohexenyl-acetamide |
| Substituents | Pyrimidinylsulfanyl | Methoxyphenyl and hydroxypropyl groups |
Key Differences :
- The methoxy group in Compound 179 may reduce metabolic clearance compared to the electron-deficient pyrimidine in the target compound .
Other Patent Analogs:
- N-(2-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-isopropylphenyl)acetamide : The isopropyl group adds steric bulk, which might hinder target binding compared to the smaller pyrimidine in the target compound .
Q & A
Q. Analytical techniques :
- NMR spectroscopy : Confirm regiochemistry of trifluoromethyl groups and pyrimidine substitution .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns due to fluorine atoms.
- X-ray crystallography : Resolve structural ambiguities (e.g., bond angles, dihedral angles) by comparing with analogs like N-(4-chlorophenyl) derivatives .
Advanced: How do trifluoromethyl and pyrimidinyl substituents influence crystal packing and thermodynamic stability?
Answer:
Trifluoromethyl groups enhance hydrophobicity and induce steric effects, while the pyrimidinyl sulfanyl group participates in hydrogen bonding. In crystal structures of related acetamides:
- Intermolecular interactions : Pyrimidine N-atoms form hydrogen bonds with adjacent molecules (e.g., N–H···N interactions), stabilizing the lattice .
- CF₃ groups : Create dense packing via F···F van der Waals interactions, increasing melting points and reducing solubility.
- Thermodynamic analysis : Differential scanning calorimetry (DSC) can quantify phase transitions, while Hirshfeld surface analysis maps interaction contributions .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?
Answer:
DoE identifies critical parameters (e.g., temperature, stoichiometry, solvent polarity) through factorial designs. For example:
- Factors : Reaction time (6–24 h), catalyst loading (0.1–1.0 equiv), solvent (DMF vs. THF).
- Response variables : Yield (%) and purity (HPLC area %).
Case study : In flow-chemistry syntheses of similar compounds, DoE reduced side products by 30% when optimizing residence time and mixing efficiency . Statistical models (e.g., ANOVA) prioritize factors, and response surface methodology (RSM) predicts optimal conditions.
Basic: What methodologies validate the compound’s stability under experimental storage conditions?
Answer:
Stability is assessed via:
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks.
- Analytical monitoring : Track decomposition via HPLC-MS or NMR.
Q. Recommendations :
- Storage : –20°C in amber vials under inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfanyl group .
- Stabilizers : Add desiccants (e.g., molecular sieves) to containers.
Advanced: How does the sulfanyl group’s electronic nature affect reactivity in nucleophilic or catalytic reactions?
Answer:
The sulfanyl (–S–) group acts as a weak electron donor, influencing:
- Nucleophilic substitution : Enhances leaving-group ability in SNAr reactions (e.g., displacement by amines).
- Catalytic cross-coupling : Pd-mediated couplings (Suzuki, Buchwald-Hartwig) require ligand optimization to avoid sulfur poisoning.
Q. Experimental validation :
- DFT calculations : Compare charge distribution at the sulfur atom with analogs (e.g., oxygen or selenium derivatives).
- Kinetic studies : Monitor reaction rates under varying conditions (pH, solvent) .
Advanced: How can structural contradictions in reported analogs guide SAR studies for this compound?
Answer:
Discrepancies in biological activity or solubility among analogs (e.g., chloro vs. trifluoromethyl substituents) highlight key structure-activity relationships (SAR):
- Bioisosteric replacement : Replace CF₃ with CN or Cl to assess potency changes.
- Crystallographic alignment : Overlay X-ray structures to identify conserved binding motifs .
- MD simulations : Model ligand-receptor interactions to rationalize divergent data.
Basic: What precautions are necessary when handling this compound in aqueous vs. non-aqueous systems?
Answer:
- Aqueous systems : Avoid prolonged exposure to water due to potential hydrolysis of the acetamide or sulfanyl group. Use buffered solutions (pH 6–8) for short-term experiments.
- Non-aqueous systems : Ensure anhydrous solvents (e.g., dried DMF) and inert atmospheres for reactions.
- Safety protocols : Use PPE (gloves, goggles) and fume hoods, as trifluoromethyl groups may release HF upon decomposition .
Advanced: What computational tools predict the compound’s pharmacokinetic (PK) properties for preclinical studies?
Answer:
- ADME prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP, solubility, and CYP450 interactions.
- Molecular docking : AutoDock Vina or Glide screens for target binding (e.g., kinase inhibitors).
- Metabolite profiling : LC-MS/MS identifies degradation pathways, guided by analogs in public databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
